molecular formula C12H10N2OS B5802183 N-3-pyridinyl-3-(2-thienyl)acrylamide

N-3-pyridinyl-3-(2-thienyl)acrylamide

Cat. No.: B5802183
M. Wt: 230.29 g/mol
InChI Key: CFWANZBETGRJIN-AATRIKPKSA-N
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Description

N-3-pyridinyl-3-(2-thienyl)acrylamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a conjugated acrylamide backbone that links a pyridinyl moiety to a thienyl (thiophene) ring. This α,β-unsaturated carbonyl structure classifies it as a type-2 alkene, which are known to act as soft electrophiles in biological systems, capable of forming covalent adducts with nucleophilic cysteine thiolate groups on proteins . This mechanism is fundamental to its potential bioactivity and is a key consideration in preclinical research. Compounds with this core structure are frequently explored as privileged scaffolds in the development of enzyme inhibitors . The presence of both the pyridine and thiophene heterocycles makes this molecule a versatile intermediate or pharmacophore. The pyrimidine ring, a common feature in related bioactive compounds, is present in various clinically used drugs and biomolecules, indicating the high value of such nitrogen-containing heterocyclic systems . Similarly, metal complexes of thiophene-containing carboxamides have demonstrated interesting biological activities and are studied for their potential as therapeutic agents . Researchers utilize this acrylamide derivative in various applications, including the synthesis of more complex molecular hybrids and as a candidate for probing biological pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-pyridin-3-yl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-12(6-5-11-4-2-8-16-11)14-10-3-1-7-13-9-10/h1-9H,(H,14,15)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWANZBETGRJIN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-3-pyridinyl-3-(2-thienyl)acrylamide with structurally related acrylamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features Reference
This compound C₁₃H₁₁N₃OS 257.31 (est.) Pyridinyl (N), 2-thienyl (β-carbon) Dual aromatic heterocycles; potential kinase/HDAC interaction
N-{[(2-Bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide C₁₄H₁₁BrN₄O₃S₂ 443.30 Thiourea-linked bromonitrophenyl, 2-thienyl RKIP inhibitor candidate; induces NMR chemical shift perturbations
(E)-N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide C₁₇H₁₇N₃O₂S 327.40 Pyridinyl-pyrrolidinone, 2-thienyl Potential CNS activity; unresolved physicochemical data (e.g., solubility)
N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3-(2-thienyl)acrylamide C₁₃H₁₃N₃O₃S 291.33 Pyrimidinedione, 2-thienyl Likely low polarity; unexplored bioactivity

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., pyrimidinedione in ) reduce conformational flexibility compared to simpler pyridinyl/thienyl analogs.
Physicochemical and Pharmacokinetic Considerations
  • Solubility : Pyridinyl groups may improve aqueous solubility compared to purely hydrophobic analogs (e.g., compound 48 in ).
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, which could limit the bioavailability of thienyl-containing acrylamides unless stabilized by substituents .

Q & A

Q. What are the standard synthetic routes for N-3-pyridinyl-3-(2-thienyl)acrylamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as coupling acryloyl chloride derivatives with pyridinyl-thienyl amines under basic conditions. Key steps include:

  • Substitution reactions using halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinemethanol under alkaline conditions .
  • Condensation reactions with cyanoacetic acid or acryloyl chloride, requiring precise control of pH and temperature to avoid side products .
  • Solvent selection (e.g., DMF or ethanol) and catalysts (e.g., piperidine) to enhance yield and purity . Optimization involves iterative adjustments to reaction time, stoichiometry, and purification methods (e.g., column chromatography).

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons (pyridine/thiophene) and acrylamide backbone .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of amide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds . Cross-validation with X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves ambiguities in complex spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

Discrepancies in NMR or MS data often arise from:

  • Regioisomeric impurities : Use NOESY or 2D NMR to distinguish between thiophene/pyridine substituent orientations .
  • Tautomeric forms : Adjust solvent polarity (e.g., DMSO-d6 vs. CDCl₃) to stabilize specific tautomers .
  • Byproduct identification : LC-MS/MS or preparative HPLC isolates impurities for structural analysis .

Q. What computational strategies predict the biological activity of this compound analogs?

Advanced approaches include:

  • PASS (Prediction of Activity Spectra for Substances) : Analyzes structure-activity relationships (SAR) to forecast targets (e.g., kinase inhibition) .
  • Molecular docking : Simulates binding to receptors (e.g., EGFR, PDGFR) using software like AutoDock or Schrödinger .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity .

Q. How can structural modifications enhance the compound’s bioactivity or reduce toxicity?

Strategies include:

  • Functional group substitution : Replacing thiophene with furan improves solubility but may reduce target affinity .
  • Steric hindrance minimization : Trifluoromethyl or cyclopropyl groups on pyrimidine rings enhance lipophilicity and binding kinetics .
  • Prodrug design : Masking the acrylamide moiety with ester groups improves metabolic stability . Toxicity profiling via in vitro assays (e.g., hepatocyte viability) and in silico ADMET tools (e.g., SwissADME) guides optimization .

Q. What methodologies analyze the compound’s interaction with biological targets?

Key techniques:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD values) to proteins like kinases .
  • Enzyme kinetics assays : Determines inhibition constants (Ki) using fluorogenic substrates .
  • Cellular thermal shift assays (CETSA) : Validates target engagement in live cells .

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